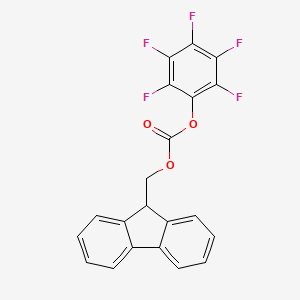

9-Fluorenylmethyl pentafluorophenyl carbonate

描述

9-Fluorenylmethyl pentafluorophenyl carbonate (FMPC) is a reagent widely employed in peptide synthesis and analytical chemistry. Its primary applications include:

- Protection of amino acids: FMPC introduces the 9-fluorenylmethyloxycarbonyl (Fmoc) group to amino acids, enabling selective deprotection under mild basic conditions .

- Activation of carboxyl groups: The pentafluorophenyl (PFP) ester moiety acts as a highly reactive leaving group, facilitating efficient amide bond formation in peptide synthesis .

- Fluorometric labeling: FMPC is used to derivatize thiol-containing compounds like D-penicillamine for sensitive fluorometric detection (λex = 260 nm, λem = 313 nm) .

FMPC’s dual functionality—combining Fmoc protection with PFP activation—makes it a versatile tool in both synthetic and analytical workflows.

属性

IUPAC Name |

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKZVZOEBSFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369789 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88744-04-1 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 9-fluorenylmethyl pentafluorophenyl carbonate typically involves the reaction of 9-fluorenylmethanol with pentafluorophenyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.

Reaction Conditions:

Reactants: 9-fluorenylmethanol, pentafluorophenyl chloroformate

Base: Triethylamine

Solvent: Anhydrous dichloromethane

Temperature: Room temperature

Purification: Recrystallization or chromatography

化学反应分析

9-Fluorenylmethyl pentafluorophenyl carbonate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form N-9-fluorenylmethyloxycarbonyl-protected amino acids.

Hydrolysis: In the presence of water, it can hydrolyze to form 9-fluorenylmethanol and pentafluorophenol.

Common Reagents and Conditions:

Nucleophiles: Amines

Solvent: Dichloromethane or other non-polar solvents

Temperature: Room temperature to slightly elevated temperatures

Major Products:

- N-9-fluorenylmethyloxycarbonyl-protected amino acids

- 9-fluorenylmethanol

- Pentafluorophenol

科学研究应用

Organic Synthesis

Role as a Reagent:

9-Fluorenylmethyl pentafluorophenyl carbonate serves as an effective protecting group for alcohols and amines. Its ability to facilitate the formation of carbon-carbon bonds is crucial for synthesizing complex molecules in pharmaceuticals and agrochemicals. The compound allows for selective reactions without side products, enhancing the efficiency of synthetic pathways.

Case Study:

In a study focused on the synthesis of N-9-fluorenylmethyloxycarbonyl amino acids, researchers demonstrated that this compound could introduce the protecting group efficiently without side reactions, leading to high yields of the desired amino acids .

Medicinal Chemistry

Drug Development:

The compound is employed in the development of new drug candidates that require specific fluorinated structures to enhance bioavailability and metabolic stability. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of drug molecules.

Case Study:

Research has shown that using this compound in the synthesis of fluorinated drug candidates resulted in improved metabolic stability compared to non-fluorinated analogs. This property is particularly beneficial for drugs targeting specific biological pathways .

Polymer Chemistry

Synthesis of Fluorinated Polymers:

In polymer chemistry, this compound is used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These properties make them ideal for applications in coatings, electronics, and other advanced materials.

Data Table: Properties of Fluorinated Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Electronics |

Analytical Chemistry

Derivatizing Agent:

In analytical chemistry, this compound acts as a derivatizing agent in mass spectrometry. It aids in the identification and quantification of various compounds, which is crucial for environmental and clinical analysis.

Case Study:

A study highlighted its effectiveness in improving the detection limits and resolution in mass spectrometric analyses of complex mixtures, demonstrating its utility in both environmental monitoring and clinical diagnostics .

Material Science

Advanced Materials Development:

The unique properties of this compound make it suitable for creating advanced materials with tailored functionalities. These include high-performance adhesives and sealants used in aerospace and automotive industries.

Data Table: Material Properties

| Material Type | Properties |

|---|---|

| Adhesives | High bond strength, temperature resistant |

| Sealants | Chemical resistance, flexibility |

作用机制

9-Fluorenylmethyl pentafluorophenyl carbonate is often compared with other similar compounds used for amino acid protection, such as:

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Similar in function but uses a chloroformate group instead of a carbonate.

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu): Another protecting group reagent with a succinimidyl leaving group.

Uniqueness:

相似化合物的比较

Propargyl Pentafluorophenyl Carbonate (Poc-OPfp)

- Structure : Propargyl carbonate linked to a PFP group.

- Primary Application: Synthesis of N-propargyl amino acids and peptides.

- Reactivity : The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the PFP group ensures high coupling efficiency.

- Performance : Achieves >90% yields in peptide synthesis (e.g., Poc-Ile-Phe-OH) .

- Comparison with FMPC :

Bis(Pentafluorophenyl) Carbonate (DPFPC)

- Structure : Carbonate ester with two PFP groups.

- Primary Application : Polymer chemistry, particularly in synthesizing functionalized cyclic carbonates (e.g., MTC-PFPC) for biodegradable polymers .

- Reactivity : Acts as a phosgene alternative, enabling one-step synthesis of cyclic carbonates.

- Comparison with FMPC :

Fmoc Chloroformate (Fmoc-Cl)

- Structure : Fmoc group linked to a chloroformate.

- Primary Application : Traditional reagent for introducing Fmoc protection.

- Reactivity: Reacts with amino groups but generates HCl as a byproduct, which can protonate sensitive substrates.

- Comparison with FMPC :

Fmoc-Amox and Fmoc-OPhth

- Structure : Fmoc derivatives with oxime (Amox) or phthalimide (OPhth) leaving groups.

- Primary Application : Alternative Fmoc-protection reagents.

- Reactivity :

- Comparison with FMPC :

Data Table: Key Properties of FMPC and Analogues

| Compound | Structure | Primary Application | Reactivity (Leaving Group) | Stability | Key Advantage |

|---|---|---|---|---|---|

| FMPC | Fmoc-O(CO)O-PFP | Peptide synthesis, labeling | PFP (excellent) | Bench-stable | Dual functionality, mild conditions |

| Poc-OPfp | Propargyl-O(CO)O-PFP | Propargyl peptide synthesis | PFP | Stable | Enables click chemistry |

| DPFPC | (PFP-O)2CO | Polymer chemistry | Dual PFP (high) | Moisture-sensitive | Scalable, phosgene alternative |

| Fmoc-Cl | Fmoc-O(CO)Cl | General Fmoc protection | Cl (moderate) | Air-sensitive | Low cost |

| Fmoc-Amox | Fmoc-O(CO)-Oxime | Glycine protection | Oxime (moderate) | Stable | Minimal side reactions |

Key Research Findings

Reactivity Hierarchy : PFP-based reagents (FMPC, Poc-OPfp, DPFPC) outperform nitro- or chlorophenyl derivatives due to the electron-withdrawing effect of fluorine, which enhances leaving-group ability .

Synthetic Efficiency: FMPC achieves >95% yields in Fmoc protection of amino acids, surpassing Fmoc-Cl in avoiding racemization .

生物活性

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a versatile reagent widely used in organic synthesis, particularly in peptide chemistry. Its unique structure, featuring a fluorenylmethyl group and a pentafluorophenyl carbonate moiety, allows it to function effectively as both a protecting and activating agent for amino acids. This article explores the biological activity of Fmoc-OPfp, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : 406.31 g/mol

- Melting Point : 85 °C

- Purity : ≥98.0% (by HPLC)

Fmoc-OPfp acts primarily by protecting the amino group of amino acids while simultaneously activating the carboxylic acid group for subsequent coupling reactions. The pentafluorophenyl carbonate moiety enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines during peptide bond formation. This dual functionality is critical in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions.

Applications in Peptide Synthesis

- Protection and Activation : Fmoc-OPfp is utilized for the simultaneous protection of the amino group and activation of carboxylic acids. This approach simplifies the synthesis process by reducing the number of steps required to prepare active esters from amino acids.

- Efficiency in Coupling Reactions : Studies have shown that Fmoc-OPfp exhibits superior coupling efficiency compared to traditional reagents, minimizing racemization during peptide synthesis. This is particularly important for synthesizing enantiomerically pure peptides.

Case Studies

- Synthesis of Protected Amino Acids : A study demonstrated that using six equivalents of Fmoc-OPfp led to high yields of N-Fmoc-protected amino acids with minimal side reactions . The efficiency of this reagent was attributed to its ability to stabilize the reaction intermediates.

- One-Pot Reactions : In a one-pot reaction setup, Fmoc-OPfp was employed to protect amino acids while activating carboxylic acids simultaneously. The results indicated that this method significantly reduced reaction times and improved overall yields compared to sequential protection and activation methods .

Comparative Data

The following table summarizes the efficiency of Fmoc-OPfp in comparison with other common protecting groups:

| Reagent | Coupling Efficiency (%) | Racemization Rate (%) |

|---|---|---|

| Fmoc-OPfp | 95 | 2 |

| Boc (tert-butyloxycarbonyl) | 85 | 10 |

| Z (benzyloxycarbonyl) | 80 | 8 |

Biological Activity

While primarily used in synthetic chemistry, the biological implications of compounds synthesized using Fmoc-OPfp are significant. For instance:

- Peptide Therapeutics : Many peptides synthesized with Fmoc-OPfp have been investigated for their therapeutic potential in various diseases, including cancer and metabolic disorders.

- Enzyme Inhibition Studies : Research has indicated that certain peptides derived from Fmoc-protected amino acids can act as inhibitors for specific enzymes, showcasing their potential in drug development .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 9-fluorenylmethyl pentafluorophenyl carbonate in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound may release toxic gases upon decomposition . For spills, avoid direct water jets; instead, use inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste. Emergency procedures include immediate eye rinsing with water for 15 minutes and medical consultation for prolonged exposure .

Q. How can researchers synthesize and characterize this compound?

- Methodological Answer : Synthesize via reaction of 9-fluorenylmethanol with pentafluorophenyl chloroformate under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC). Characterize the product via H/C NMR to confirm the fluorenylmethyl group (δ 4.2–4.4 ppm for CH) and Fourier-transform infrared spectroscopy (FTIR) for carbonate C=O stretching (~1750 cm). Cross-validate purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What is the role of this compound in protecting-group chemistry?

- Methodological Answer : The fluorenylmethyl (Fmoc) group acts as a base-labile protecting agent for amines in peptide synthesis. Its pentafluorophenyl carbonate derivative enhances reactivity toward nucleophiles, enabling efficient carbamate formation. Deprotection is achieved with piperidine or morpholine in dimethylformamide (DMF), monitored by UV absorption at 301 nm (characteristic Fmoc cleavage byproduct) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound and nucleophiles be systematically studied?

- Methodological Answer : Employ kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates with varying nucleophiles (e.g., amines, thiols). Use density functional theory (DFT) calculations to model transition states and identify electronic effects of the pentafluorophenyl group. Compare experimental and computational activation energies to validate mechanistic pathways .

Q. What strategies optimize reaction yields when using this compound in multi-step syntheses?

- Methodological Answer : Apply factorial design to test variables (e.g., solvent polarity, temperature, stoichiometry). For example, a 2 factorial experiment (temperature: 0°C vs. 25°C; solvent: DCM vs. THF; reagent ratio: 1:1 vs. 1:1.2) can identify optimal conditions. Analyze via ANOVA to determine significant factors affecting yield .

Q. How should researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer : Conduct controlled replicate studies under standardized conditions (e.g., inert atmosphere, humidity control). Compare degradation profiles via accelerated stability testing (40°C/75% RH for 4 weeks). Use liquid chromatography-mass spectrometry (LC-MS) to identify decomposition byproducts and trace impurities from conflicting studies .

Q. What methodologies assess the environmental impact of this compound given limited ecotoxicological data?

- Methodological Answer : Perform in silico predictions using quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation and toxicity. Validate with microcosm studies using soil/water samples to measure half-life under aerobic/anaerobic conditions. Cross-reference with structurally similar perfluorinated compounds (PFCs) for persistence extrapolation .

Q. How can theoretical frameworks guide experimental design for novel applications of this reagent?

- Methodological Answer : Align studies with conceptual models like Green Chemistry principles (e.g., atom economy, waste reduction). For example, design solvent-free reactions using ball milling to minimize hazardous waste. Link outcomes to broader hypotheses (e.g., "Electron-withdrawing groups enhance carbonate electrophilicity") through mechanistic probes like Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。